3-(3,4-dichlorophenyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide
Description
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5O/c18-15-5-3-12(8-16(15)19)4-6-17(25)21-9-13-11-24(23-22-13)14-2-1-7-20-10-14/h1-3,5,7-8,10-11H,4,6,9H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJPFEBWEWQGQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)CCC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dichlorophenyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the pyridinyl group: This step often involves a nucleophilic substitution reaction.
Incorporation of the dichlorophenyl group: This can be done through a Friedel-Crafts acylation reaction.
Final assembly: The final step involves coupling the intermediate products to form the target compound under specific reaction conditions, such as using a base or a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include using more efficient catalysts, optimizing reaction temperatures and times, and employing continuous flow reactors to scale up the production.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dichlorophenyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazoles, including the compound , exhibit significant antimicrobial properties. Studies have shown that triazole compounds can act against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). For instance, modifications of triazole structures have been reported to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria .
Antifungal Properties
Triazoles are well-known antifungal agents. The compound's structure suggests potential efficacy against fungal pathogens due to the presence of the triazole ring, which is a common feature in many antifungal drugs like fluconazole. Research has demonstrated that triazole derivatives can inhibit fungal growth by targeting the ergosterol biosynthesis pathway .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. Triazole-containing compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in several cancer types. For example, some studies report that triazole derivatives can interfere with DNA synthesis and repair mechanisms in cancer cells .
Neuroprotective Effects
Recent investigations into the neuroprotective properties of triazoles suggest that they may have applications in treating neurodegenerative diseases. Compounds similar to the one discussed have been shown to exhibit antioxidant activity, which could protect neuronal cells from oxidative stress-related damage .
Agricultural Applications
Beyond medicinal uses, the compound may also have applications in agriculture as a pesticide or fungicide. Research indicates that certain triazole derivatives can effectively control fungal pathogens affecting crops, thereby enhancing agricultural productivity .
Case Study 1: Antimicrobial Efficacy
A study conducted by Mermer et al. synthesized various quinolone-triazole hybrids and evaluated their antibacterial activity against multiple strains including Escherichia coli and Staphylococcus aureus. The results indicated that compounds with triazole moieties exhibited lower Minimum Inhibitory Concentrations (MICs) compared to standard antibiotics .
Case Study 2: Antifungal Activity Assessment
In another study focusing on antifungal properties, researchers tested several triazole derivatives against Candida albicans. The findings suggested that certain modifications of the triazole structure significantly improved antifungal activity compared to existing treatments like fluconazole .
Case Study 3: Neuroprotective Potential
A recent publication highlighted the neuroprotective effects of triazole derivatives in models of oxidative stress-induced neuronal injury. The study found that these compounds could reduce cell death and improve cell viability significantly .
Mechanism of Action
The mechanism of action of 3-(3,4-dichlorophenyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Pyrazole- and Pyrimidine-Containing Analogues
Compounds such as (S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-phenylpropanamide () share the 3,4-dichlorophenyl and pyridinyl motifs but replace the triazole with a pyrazole ring. These derivatives exhibit variations in substituents (e.g., methylthioethyl chains or sulfonamido groups), which influence their physicochemical properties and synthetic yields (60–65%) .
Triazole-Bearing HDAC Inhibitors
4-(2-(((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)pyrimidin-4-yl)morpholine (5h) () contains a dichlorophenyl-triazole core linked to a pyrimidine-morpholine system.
Propanamide-Based Pesticides
Simpler analogues like propanil (N-(3,4-dichlorophenyl)propanamide) () lack heterocyclic appendages and are used as herbicides. The target compound’s additional triazole-pyridine unit likely enhances its specificity for non-pesticidal applications, such as pharmaceutical targeting .
Table 1: Key Properties of Selected Analogues
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Yield (%) | Application/Activity |
|---|---|---|---|---|---|
| 3-(3,4-dichlorophenyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide | C₁₇H₁₄Cl₂N₅O | ~384.2 (calc.) | 3,4-dichlorophenyl, pyridinyl-triazole | N/A | Not specified |
| (S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-phenylpropanamide (2) | C₂₈H₂₈Cl₂N₅O₂S | ~598.5 (calc.) | Pyrazole, methylthioethyl, sulfonamido | 60 | Potential kinase inhibitor |
| Propanil | C₉H₉Cl₂NO | 218.1 | 3,4-dichlorophenyl, propanamide | N/A | Herbicide |
| 3-(3,4,5-Trimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)propanamide (194) | C₂₇H₂₇FN₄O₄S | 522.60 | Trimethoxyphenyl, imidazole, fluorophenyl | 49 | CK1δ inhibitor candidate |
Key Observations:
- Structural Complexity : The target compound’s triazole-pyridine unit distinguishes it from simpler herbicides like propanil and aligns it with pharmaceutical candidates (e.g., HDAC or kinase inhibitors) .
- Synthetic Yields : Analogues with pyrazole or imidazole rings (e.g., compound 194) show moderate yields (49–65%), suggesting that the target compound’s synthesis may require optimization for scalability .
- Molecular Weight : The target compound’s lower molecular weight (~384.2) compared to pyrazole derivatives (~598.5) may improve bioavailability .
Biological Activity
The compound 3-(3,4-dichlorophenyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a dichlorophenyl group attached to a propanamide backbone, with a pyridinyl-triazole moiety. The presence of multiple functional groups contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a study evaluated various derivatives with similar structures and found that compounds with electron-withdrawing groups, such as dichlorophenyl, exhibited significant cytotoxicity against cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-Dichlorophenyl | MCF-7 | 0.48 |
| 3-Dichlorophenyl | HCT-116 | 0.78 |
These IC50 values suggest that the compound has considerable potency against breast (MCF-7) and colorectal (HCT-116) cancer cell lines, making it a candidate for further development as an anticancer agent .
The mechanism through which this compound exerts its anticancer effects includes the induction of apoptosis and cell cycle arrest. Flow cytometry analysis indicated that treatment with the compound led to increased caspase-3/7 activity, suggesting activation of apoptotic pathways. Additionally, Western blot analysis revealed an increase in p53 expression levels and cleavage of caspase-3 in treated cells .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. It has been shown to inhibit inflammatory responses in microglia, which are implicated in neurodegenerative diseases such as Parkinson's disease (PD). A related study demonstrated that similar compounds could significantly reduce nitric oxide production and pro-inflammatory cytokine release in LPS-stimulated microglial cells .
Case Studies
- Neuroinflammation Model : In a model of PD using MPTP-intoxicated mice, prophylactic treatment with similar compounds resulted in decreased levels of pro-inflammatory markers and improved behavioral outcomes. This suggests potential therapeutic applications for neuroinflammatory conditions .
- Cancer Cell Line Screening : A drug library screening identified derivatives of triazole compounds that exhibited significant cytotoxicity against multicellular spheroids. The study concluded that modifications to the triazole moiety could enhance anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
